A Technical Guide to Morpholine-13C4: Chemical Structure and Isotopic Purity Specifications
A Technical Guide to Morpholine-13C4: Chemical Structure and Isotopic Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Morpholine-13C4 in Advanced Research
Morpholine, a heterocyclic compound featuring both amine and ether functionalities, is a prevalent scaffold in medicinal chemistry, recognized for its capacity to enhance the physicochemical and biological properties of drug candidates.[1] Its incorporation into molecular structures can improve aqueous solubility and permeability across the blood-brain barrier, crucial attributes for therapeutics targeting the central nervous system.[2] The isotopically labeled variant, Morpholine-13C4, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise tracking and quantification of metabolic pathways. This guide provides an in-depth analysis of the chemical structure and isotopic purity specifications of Morpholine-13C4, offering a critical resource for its effective application in research and development.
Section 1: Chemical Structure and Identification
A comprehensive understanding of the molecular architecture of Morpholine-13C4 is fundamental to its application. The molecule is a saturated six-membered ring containing one nitrogen and one oxygen atom at opposing positions, with all four carbon atoms isotopically enriched with Carbon-13.
Structural Representation
The structure of Morpholine-13C4 is systematically labeled to indicate the positions of the ¹³C isotopes.
Caption: 2D structure of Morpholine-13C4 with labeled atoms.
Chemical and Physical Properties
A summary of the key identifiers and properties for Morpholine-13C4 is provided below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (2,3,5,6-¹³C₄)1,4-oxazinane | [3] |
| CAS Number | 1217024-56-0 | [3][4] |
| Molecular Formula | ¹³C₄H₉NO | [4] |
| Molecular Weight | 91.09 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| Synonyms | 1-Oxa-4-azacyclohexane-¹³C₄, Diethylenimide Oxide-¹³C₄ | [4] |
Section 2: Isotopic and Chemical Purity Specifications
The utility of Morpholine-13C4 as an internal standard or tracer in quantitative bioanalysis is directly dependent on its isotopic and chemical purity. High specifications in these areas ensure the accuracy and reproducibility of experimental results.
Isotopic Purity
Isotopic purity refers to the percentage of the compound that is enriched with the desired stable isotope. For Morpholine-13C4, this means a high abundance of the molecule containing four ¹³C atoms.
| Specification | Typical Value | Rationale |
| Isotopic Enrichment | ≥98% | A high level of isotopic enrichment minimizes interference from the naturally occurring unlabeled (M+0) compound, leading to a higher signal-to-noise ratio and greater accuracy in mass spectrometry-based quantification. |
| Contribution from other Isotopologues | Minimal | The presence of molecules with fewer than four ¹³C atoms (M+1, M+2, M+3) should be low to ensure a distinct and quantifiable mass shift from the unlabeled analyte. |
Chemical Purity
Chemical purity is the measure of the absence of any impurities that are not isotopologues of the target compound.
| Specification | Typical Value | Rationale |
| Assay (by GC or LC) | ≥99.0% | High chemical purity is essential to prevent co-eluting impurities from interfering with the analytical signal of Morpholine-13C4, which could lead to inaccurate quantification.[5][6][7] |
| Water Content | ≤0.5% | Minimizing water content is crucial for the stability of the compound and for accurate preparation of standard solutions.[6][7] |
Section 3: Analytical Methodologies for Purity Verification
Robust analytical methods are imperative for the validation of Morpholine-13C4 purity. The synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the gold standard for determining isotopic enrichment. This technique allows for the separation of the labeled compound from any potential impurities and provides precise mass-to-charge ratio measurements to confirm isotopic distribution.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: A stock solution of Morpholine-13C4 is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to working concentrations (e.g., 1-1000 ng/mL) for analysis.
-
Chromatographic Separation: An aliquot of the prepared sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to achieve chromatographic separation.
-
Mass Spectrometric Detection: The eluent is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to detect the protonated molecular ions of Morpholine-13C4 ([M+H]⁺) and any other isotopologues.
-
Data Analysis: The isotopic distribution is analyzed by extracting the ion chromatograms for the M+0, M+1, M+2, M+3, and M+4 peaks. The area under the curve for each peak is integrated to calculate the relative abundance of each isotopologue and determine the overall isotopic enrichment.
Caption: Workflow for LC-MS based isotopic purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity
¹³C-NMR spectroscopy provides unambiguous confirmation of the positions of the ¹³C labels within the morpholine structure and can also be used to assess chemical purity.
Experimental Protocol: ¹³C-NMR Analysis
-
Sample Preparation: A sufficient amount of Morpholine-13C4 is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: A proton-decoupled ¹³C-NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts and coupling patterns in the spectrum are analyzed. The presence of strong signals corresponding to the carbon atoms of the morpholine ring confirms the ¹³C enrichment at the expected positions. The absence of significant signals from other carbon-containing impurities verifies the chemical purity.
Conclusion
Morpholine-13C4 is a critical tool for advancing pharmaceutical research, particularly in the realm of DMPK studies. A thorough understanding of its chemical structure and adherence to stringent isotopic and chemical purity specifications are paramount for generating reliable and accurate data. The analytical methodologies outlined in this guide, particularly the combined use of LC-MS and NMR, provide a robust framework for the validation of Morpholine-13C4, ensuring its effective and trustworthy application in scientific investigations.
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